molecular formula C21H23NO5S B2763813 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(4-methoxyphenyl)ethane-1-sulfonamide CAS No. 2097922-38-6

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(4-methoxyphenyl)ethane-1-sulfonamide

Cat. No.: B2763813
CAS No.: 2097922-38-6
M. Wt: 401.48
InChI Key: LXSIGUBJRBLABR-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(4-methoxyphenyl)ethane-1-sulfonamide (CAS 2097922-38-6) is a synthetic sulfonamide derivative with a molecular formula of C21H23NO5S and a molecular weight of 401.5 g/mol . This compound is characterized by a unique hybrid structure incorporating a 2-(4-methoxyphenyl)ethane-1-sulfonamide group linked to a 2-hydroxyethyl spacer and a biaryl system featuring a furan-2-yl moiety . The presence of the sulfonamide functional group (-SO2NH-) places it within a class of compounds known for a wide spectrum of pharmacological activities, which historically includes antibacterial effects, as well as anti-carbonic anhydrase, anti-dihydropteroate synthetase, and various other therapeutic applications . The specific structural features of this compound, namely the furan and methoxyphenyl rings, suggest it may be of significant interest in early-stage drug discovery and medicinal chemistry research. Furan-containing compounds are frequently explored for their diverse biological activities, making this molecule a valuable scaffold for developing novel therapeutic agents . Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules, or as a probe for investigating structure-activity relationships (SAR) against specific biological targets. While the precise mechanism of action for this specific molecule requires further experimental elucidation, sulfonamides, in general, are known to act as competitive inhibitors for enzymes such as dihydropteroate synthetase in bacteria . It is crucial to note that this product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-26-19-10-4-16(5-11-19)12-14-28(24,25)22-15-20(23)17-6-8-18(9-7-17)21-3-2-13-27-21/h2-11,13,20,22-23H,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSIGUBJRBLABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(4-methoxyphenyl)ethane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes furan and methoxy phenyl groups, which may contribute to its pharmacological properties. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H19N3O4S
  • Molecular Weight : 341.42 g/mol

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, demonstrating effective inhibition. A study highlighted that derivatives with furan moieties showed enhanced activity against Gram-positive bacteria due to their ability to penetrate bacterial membranes more effectively than other sulfonamides .

Anticancer Potential

Emerging studies suggest that compounds containing furan and methoxy groups may possess anticancer properties. For example, derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results. One study reported an IC50 value of 1.55 μM for a furan-based compound against specific cancer cells . Although direct studies on the target compound are scarce, the structural similarities suggest potential efficacy in cancer treatment.

Study 1: Antimicrobial Evaluation

In a comparative study of various sulfonamides, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of several furan-containing sulfonamides revealed that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. This suggests that the compound may interfere with cell proliferation and could be a candidate for further development in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer ActivityIC50 (µM)
This compoundStructureYesYes15
Furan-based derivative AStructureYesModerate20
Furan-based derivative BStructureNoHigh5

Q & A

Q. What are the key synthetic strategies for preparing N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(4-methoxyphenyl)ethane-1-sulfonamide?

The synthesis involves multi-step protocols, typically starting with functionalization of the furan-phenyl moiety followed by sulfonamide coupling. Critical steps include:

  • Nucleophilic substitution to introduce the hydroxyethyl group, requiring anhydrous conditions and catalysts like triethylamine .
  • Sulfonamide formation via reaction of sulfonyl chlorides with amines, optimized at 0–5°C in dichloromethane to minimize side reactions .
  • Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates . Key solvents: Dichloromethane (for sulfonation) and dimethylformamide (for coupling reactions) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy (1H and 13C) to confirm regioselectivity of the hydroxyethyl and methoxyphenyl groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation, using electrospray ionization (ESI) in positive ion mode .
  • HPLC-PDA (photodiode array detection) with C18 columns to assess purity (>95%) and detect trace impurities .

Q. How can researchers initially assess the biological activity of this compound?

Begin with in vitro biochemical assays targeting sulfonamide-associated pathways:

  • Enzyme inhibition assays (e.g., carbonic anhydrase), using fluorometric or colorimetric substrates, with IC50 calculations via nonlinear regression .
  • Protein-binding studies using surface plasmon resonance (SPR) to measure affinity constants (KD) .
  • Cellular viability assays (MTT or resazurin) in cancer cell lines to screen for cytotoxicity .

Advanced Questions

Q. How can reaction yields be optimized for the sulfonamide coupling step?

Yield optimization requires addressing steric hindrance from the methoxyphenyl and furyl groups:

  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent hydrolysis .
  • Catalyst screening : Test bases like DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
  • Solvent polarity adjustment : Use tetrahydrofuran (THF) instead of DMF if precipitation occurs . Post-reaction, employ Dean-Stark traps for azeotropic removal of water in cyclization steps .

Q. What methodologies are effective in resolving impurities detected during synthesis?

Impurities often arise from incomplete sulfonation or oxidation byproducts:

  • HPLC-MS-guided fractionation to isolate impurities (>0.1% threshold) for structural elucidation .
  • Recrystallization from ethanol/water mixtures (7:3 v/v) to remove polar byproducts .
  • Reaction quenching with NaHCO3 to neutralize excess sulfonyl chloride and prevent dimerization .

Q. How can contradictions in biological assay data (e.g., varying IC50 values) be addressed?

Discrepancies often stem from assay conditions:

  • Buffer standardization : Use consistent pH (7.4) and ionic strength (e.g., 150 mM NaCl) across experiments .
  • Control for solvent effects : Limit DMSO concentration to <0.1% in cellular assays to avoid false positives .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates and identify outliers .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in protein degradation?

Advanced mechanistic studies may involve:

  • Proteasome inhibition assays using MG-132 as a control to confirm ubiquitin-proteasome pathway involvement .
  • Western blotting to monitor levels of target proteins (e.g., NF-κB) post-treatment .
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics with E3 ligases .

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